Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated and 5‑Chloro Analogs
The 7‑fluoro substitution in 3-(Bromomethyl)-7-fluoro-1-benzothiophene significantly increases lipophilicity compared to the non-fluorinated analog and the 5‑chloro derivative. This difference in LogP influences membrane permeability and plasma protein binding, which are critical parameters in early-stage drug discovery .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.76 |
| Comparator Or Baseline | 3-(Bromomethyl)-5-chloro-1-benzothiophene: XLogP3-AA = 4.1 [1] |
| Quantified Difference | ΔLogP = -0.34 (Target is less lipophilic than the 5‑chloro analog) |
| Conditions | Computed values (XLogP3-AA algorithm, PubChem release 2025.04.14) |
Why This Matters
Lipophilicity directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile; the specific LogP of 3.76 positions this compound in a range often associated with favorable oral bioavailability.
- [1] PubChem. 3-(Bromomethyl)-5-chloro-1-benzothiophene. CID 2779857. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2779857 View Source
